(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

Medicinal Chemistry Organic Synthesis Building Block

Inconsistent building block identity can derail kinase inhibitor lead optimization. This specific (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid provides a defined 2-methyl substitution pattern essential for accurate SAR exploration of the privileged imidazo[4,5-b]pyridine scaffold. - Enables precise Suzuki-Miyaura coupling at the 6-position while preserving the critical 2-methyl group. - Avoids the regiochemical ambiguity and altered reactivity of unsubstituted (CAS 1374263-88-3) or 3-methyl (CAS 1443112-45-5) isomers. - Supplied with a minimum purity of 95% to support reliable library synthesis.

Molecular Formula C7H8BN3O2
Molecular Weight 176.97 g/mol
Cat. No. B13983920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid
Molecular FormulaC7H8BN3O2
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N=C1)N=C(N2)C)(O)O
InChIInChI=1S/C7H8BN3O2/c1-4-10-6-2-5(8(12)13)3-9-7(6)11-4/h2-3,12-13H,1H3,(H,9,10,11)
InChIKeyOHYISKWZRHYUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic Acid Overview


(2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid is a heteroarylboronic acid derivative characterized by an imidazo[4,5-b]pyridine core with a methyl substituent at the 2-position and a boronic acid group at the 6-position. It has a molecular formula of C₇H₈BN₃O₂ and a molecular weight of 176.97 g/mol, and is available with a minimum purity of 95% . The compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex imidazo[4,5-b]pyridine-containing molecules [1]. Imidazo[4,5-b]pyridines are a privileged scaffold in medicinal chemistry, extensively explored for kinase inhibition and other therapeutic applications [2].

Workflow Suzuki-Miyaura cross-coupling building block
Regiochemistry 2-Methyl substitution defines scaffold position
Quality Reported high-purity specification for coupling

Non-Interchangeability of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic Acid


The precise substitution pattern on the imidazo[4,5-b]pyridine core dictates both synthetic utility and biological profile. The 2-methyl substituent in (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid alters electronic and steric properties compared to the unsubstituted analog (CAS 1374263-88-3) or the 3-methyl isomer (CAS 1443112-45-5). These structural variations can significantly affect Suzuki coupling reactivity, regioselectivity in further functionalization, and, crucially, the pharmacological properties of downstream derivatives. Imidazo[4,5-b]pyridines are widely studied as kinase inhibitors, where even minor substituent changes can lead to orders-of-magnitude differences in potency and selectivity [1]. Therefore, substituting this specific boronic acid building block with a close analog risks derailing a medicinal chemistry optimization program or introducing unwanted synthetic complications.

Target compound
Analog
Mismatch impact
2-Methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic acid
Unsubstituted analog (CAS 1374263-88-3)
Different molecular weight and electronic profile may alter coupling reactivity and stoichiometry
2-Methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic acid
3-Methyl isomer (CAS 1443112-45-5)
Regioisomeric shift likely changes kinase binding profile in downstream products

2-Methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic Acid vs. Closest Analogs


Molecular Weight & Formula vs. Unsubstituted Analog

The target compound (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid differs from the unsubstituted analog (3H-imidazo[4,5-b]pyridin-6-yl)boronic acid by the presence of a methyl group at the 2-position. This results in a molecular formula of C₇H₈BN₃O₂ and a molecular weight of 176.97 g/mol . In contrast, the unsubstituted analog has the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g/mol . This difference is critical for reaction stoichiometry calculations and for the physicochemical properties of downstream products.

Molecular Weight
Head-to-head
+14.03 g/mol (C7 vs C6)
Supports accurate stoichiometry for synthesis
MW difference from unsubstituted analog; verified supplier data
Medicinal Chemistry Organic Synthesis Building Block

2-Methyl vs. 3-Methyl Substitution Pattern

The target compound features a methyl group at the 2-position of the imidazo[4,5-b]pyridine ring, whereas the regioisomer 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic acid (CAS 1443112-45-5) has the methyl group at the 3-position . Although both have the identical molecular formula (C₇H₈BN₃O₂) and molecular weight (176.97 g/mol), the different substitution pattern leads to distinct electronic and steric environments. In the context of imidazo[4,5-b]pyridine kinase inhibitors, the position of substitution is known to dramatically influence binding affinity and selectivity [1].

Substitution Pattern
Class-level
2-Methyl vs. 3-Methyl regioisomer
Same formula (C7H8BN3O2), different substitution position
Regioisomer selection essential for SAR studies
Class-level inference: position affects kinase binding
Medicinal Chemistry Structure-Activity Relationship Regioselectivity

Available Purity Grades

The target compound is commercially available with a minimum purity of 95%, as specified by suppliers . A purity of 97% is also listed by some vendors . The unsubstituted analog (3H-imidazo[4,5-b]pyridin-6-yl)boronic acid is also widely available at a minimum purity of 95% . The 3-methyl regioisomer is available at purities of 95% and 97% . While similar purity grades are available across these analogs, verifying the exact purity of the specific CAS number is essential for reproducibility in sensitive cross-coupling reactions where impurities can poison palladium catalysts.

Purity Grade
Data to verify
Reported purity ≥95%
Similar purity for analogs (95–97%)
Purity verification by specific CAS required
Supplier specification; review certificate of analysis
Chemical Procurement Quality Control Synthetic Chemistry

Research Applications of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-ylboronic Acid


Suzuki-Miyaura Cross-Coupling Synthesis

This boronic acid is employed as a key nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install diverse aryl or heteroaryl groups at the 6-position of the imidazo[4,5-b]pyridine scaffold. The 2-methyl substituent remains intact during coupling, allowing for the construction of complex, functionalized molecules for medicinal chemistry campaigns [1].

Building Block for Kinase Inhibitor Libraries

Given the prominence of the imidazo[4,5-b]pyridine scaffold in kinase inhibition (e.g., Aurora kinases, BTK, Raf), this specific boronic acid serves as a versatile building block for the parallel synthesis of focused compound libraries. The 2-methyl group provides a defined starting point for structure-activity relationship (SAR) exploration [1].

Advanced Intermediates for Drug Discovery

The compound can be used to prepare advanced intermediates bearing additional functional handles. The boronic acid moiety enables late-stage diversification, a valuable strategy in drug discovery for rapidly exploring chemical space around a lead scaffold. The defined 2-methyl substitution ensures that any observed biological activity can be accurately attributed to the structural features of the final compound [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling synthesis
Regiochemical purity and boronic acid stability
Reaction reproducibility and product yield
Kinase inhibitor library construction
Scaffold regiochemistry and diversification potential
Library purity and SAR consistency
Advanced intermediate for drug discovery research
Late-stage diversification via boronic acid handle
Structural attribution and intermediate purity

Technical Documentation Hub

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22 linked technical documents
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